2-Benzyl-2-azabicyclo[2.2.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUMIYVVOFWSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Benzyl 2 Azabicyclo 2.2.1 Heptane and Its Derivatives
Strategic Retrosynthesis of the 2-Azabicyclo[2.2.1]heptane Core
The synthesis of the 2-azabicyclo[2.2.1]heptane core relies on several key retrosynthetic disconnections. A primary and widely utilized approach involves the aza-Diels-Alder reaction, which disconnects the bicyclic system into a cyclopentadiene (B3395910) and an imine-containing dienophile. researchgate.netresearchgate.net This powerful cycloaddition strategy allows for the direct formation of the characteristic bridged structure.
Another retrosynthetic strategy involves intramolecular cyclization reactions. acs.orgnih.gov This approach typically starts with a suitably functionalized pyrrolidine (B122466) derivative, where a pendant reactive group can undergo an intramolecular carbon-carbon or carbon-nitrogen bond formation to construct the second ring. For instance, a tandem cyclization of a γ-aminoorganolithium species has been explored, though it can result in low yields of the desired 2-azabicyclo[2.2.1]heptane. acs.orgnih.gov
Furthermore, rearrangement reactions provide an alternative retrosynthetic pathway. For example, a radical rearrangement of a 7-azabicyclo[2.2.1]heptadiene can lead to the formation of the 2-azabicyclo[2.2.1]heptene framework. rsc.orgnih.gov This strategy highlights the potential of transforming one bicyclic system into another through carefully controlled reaction conditions. A retrosynthetic analysis for a substituted 2-Boc-2-azabicyclo[2.2.1]hept-5-ene further illustrates the strategic bond disconnections leading back to simpler starting materials. researchgate.net
Key Carbon-Nitrogen Bond-Forming Reactions in Bicyclic Construction
The construction of the 2-azabicyclo[2.2.1]heptane skeleton hinges on efficient carbon-nitrogen bond-forming reactions. These reactions are central to creating the heterocyclic nature of the bicyclic core.
Intramolecular Cyclization and Ring-Forming Strategies
Intramolecular cyclization offers a powerful method for constructing the 2-azabicyclo[2.2.1]heptane framework from acyclic or monocyclic precursors. One such strategy involves the use of intramolecular carbolithiation reactions. acs.orgnih.gov For instance, tin-lithium exchange can generate a chiral organolithium intermediate from a 2,5-disubstituted pyrrolidine, which can then undergo a tandem cyclization to form the 2-azabicyclo[2.2.1]heptane ring system, albeit sometimes in low yields. acs.orgnih.gov An alternative intramolecular approach involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides access to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org
More recently, a novel SmI2-mediated cascade reaction involving a spirocyclization and rearrangement has been developed to construct the 2-azabicyclo[2.2.1]heptene framework, which is a precursor to the saturated heptane (B126788) system. rsc.orgrsc.orgsemanticscholar.org This reaction proceeds with good yield and excellent regio- and stereoselectivity. nih.gov Additionally, N-radicals generated from phosphoramidate (B1195095) derivatives can participate in intramolecular hydrogen abstraction to form homochiral 7-oxa-2-azabicyclo[2.2.1]heptane systems. csic.es
Diels-Alder and Aza Diels-Alder Cycloadditions for Scaffold Assembly
The aza-Diels-Alder reaction is a cornerstone in the synthesis of the 2-azabicyclo[2.2.1]heptane scaffold. wikipedia.org This pericyclic reaction involves the [4+2] cycloaddition of a diene, typically cyclopentadiene, with an imine (a nitrogen-containing dienophile). researchgate.netdiva-portal.org The reaction is known for its ability to create multiple stereocenters with a high degree of control in a single step. tsijournals.com
The reactivity of the imine is a critical factor. Unactivated imines often require Lewis acid or protic acid catalysis to enhance their reactivity towards the diene. diva-portal.org The use of electron-withdrawing groups on the imine nitrogen can also increase the reaction rate. wikipedia.org The aza-Diels-Alder reaction can be performed on a multigram scale, making it a practical method for producing significant quantities of the 2-azabicyclo[2.2.1]heptane core. researchgate.net The resulting cycloadduct, an unsaturated 2-azabicyclo[2.2.1]hept-5-ene, can then be readily reduced to the saturated 2-azabicyclo[2.2.1]heptane. researchgate.net
An intramolecular version of the aza-Diels-Alder reaction, known as the Povarov reaction, has also been developed. nih.gov This reaction, catalyzed by a chiral Brønsted acid, allows for the synthesis of polycyclic amines with excellent stereocontrol. nih.gov
The stereochemical outcome of the aza-Diels-Alder reaction is a key aspect of its synthetic utility. The reaction can proceed through either a concerted or a stepwise mechanism. wikipedia.org In the concerted pathway, the transition state geometry dictates the stereochemistry of the product. The exo isomer is often the predominant product, particularly when cyclic dienes are used. wikipedia.org This preference is attributed to the lowest-energy transition state placing the imine lone pair (or a coordinated Lewis acid) in an exo position. wikipedia.org
Lewis acid catalysis not only accelerates the reaction but also plays a crucial role in controlling the stereoselectivity. diva-portal.org Theoretical studies suggest that in the presence of a Lewis acid like BF3·OEt2, the reaction may proceed through a stepwise mechanism. diva-portal.org The use of chiral auxiliaries on the imine or the application of chiral Lewis acids enables the enantioselective synthesis of the cycloadducts. diva-portal.org For instance, the use of amino-acid-based chiral auxiliaries leads to good diastereoselectivities in reactions with cyclopentadiene. wikipedia.org The choice of chiral auxiliary and reaction conditions can significantly influence the diastereomeric ratio of the products. researchgate.net Remote stereocontrol has also been achieved in aza-Diels-Alder reactions through the rational design of substrates and the use of organocatalysis. thieme-connect.com
Rearrangement-Based Synthetic Pathways (e.g., Favorskii, Meisenheimer)
Rearrangement reactions offer alternative and often elegant pathways to the 2-azabicyclo[2.2.1]heptane skeleton and its derivatives. The Meisenheimer rearrangement of N-oxides derived from 2-azabicyclo[2.2.1]hept-5-enes is a notable example. researchgate.netsemanticscholar.org For instance, N-benzyl-2-azabicyclo[2.2.1]hept-5-ene reacts with m-CPBA to form an N-oxide, which then rearranges to N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene. researchgate.netsemanticscholar.org The stereochemistry at the nitrogen atom in the N-oxide plays a crucial role in determining the rearrangement pathway. researchgate.netelectronicsandbooks.com
Enantioselective Synthesis of Chiral 2-Benzyl-2-azabicyclo[2.2.1]heptane Isomers
The synthesis of enantiomerically pure isomers of this compound is of significant interest due to their applications as chiral ligands and building blocks in asymmetric synthesis. pwr.edu.pl The aza-Diels-Alder reaction is a primary tool for achieving this. By employing chiral imines, derived from chiral amines or with chiral auxiliaries, the cycloaddition with cyclopentadiene proceeds with high stereoselectivity. researchgate.netresearchgate.net
For example, the use of (R)- or (S)-1-phenylethylamine as a chiral auxiliary on the imine allows for the stereoselective synthesis of the corresponding exo-2-azabicyclo[2.2.1]heptane-carbonitriles. nih.gov These can then be converted to the desired chiral 2-azabicyclo[2.2.1]heptane derivatives. The diastereomers formed in these reactions can often be separated by chromatography. researchgate.net
Another approach involves the use of chiral catalysts. Chiral Lewis acids have been shown to catalyze enantioselective aza-Diels-Alder reactions, although with varying degrees of success in terms of yield and selectivity. diva-portal.org Chiral Brønsted acids have also emerged as effective catalysts for intramolecular aza-Diels-Alder reactions, providing excellent stereocontrol. nih.gov Furthermore, the optical purity of the 2-azabicyclo[2.2.1]heptane core can be enhanced through purification via chiral salt formation. researchgate.net The resulting enantiopure 2-azabicyclo[2.2.1]heptane derivatives are valuable precursors for a wide range of chiral molecules, including analogues of biologically active compounds like epibatidine. nih.gov
Chiral Auxiliary-Mediated Asymmetric Induction
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate, directing the formation of a new stereocenter. wikipedia.org In the context of the 2-azabicyclo[2.2.1]heptane system, chiral auxiliaries are employed to induce asymmetry during the construction of the bicyclic core.
One of the seminal approaches to enantiomerically pure 2-azabicyclo[2.2.1]heptanes involves the aza-Diels-Alder reaction between cyclopentadiene and a chiral imine. researchgate.netsemanticscholar.org The chiral auxiliary is typically attached to the imine nitrogen or carbon. For instance, imines derived from chiral amines like (R)- or (S)-1-phenylethylamine have been successfully used. The stereoselectivity of the cycloaddition is dictated by the facial bias imposed by the chiral auxiliary, leading to the preferential formation of one enantiomer of the resulting 2-azabicyclo[2.2.1]heptene adduct. Subsequent reduction of the double bond and removal of the auxiliary provides the enantiopure bicyclic amine. The efficiency of this asymmetric induction is often high, providing access to either enantiomer of the target compound by selecting the appropriate enantiomer of the chiral auxiliary.
While the primary application of chiral auxiliaries is in the initial construction of the chiral scaffold, they can also be used in the derivatization of the pre-formed bicyclic system. For example, attaching a chiral auxiliary to a functional group on the 2-azabicyclo[2.2.1]heptane framework can control the stereochemistry of subsequent modifications.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application |
|---|---|
| (R)- and (S)-1-Phenylethylamine | Aza-Diels-Alder reactions |
| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations |
| Camphorsultam | Various asymmetric transformations |
This table presents common chiral auxiliaries and their general applications in asymmetric synthesis.
Asymmetric Catalysis in Bicyclic Amine Construction
Asymmetric catalysis has emerged as a powerful and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of 2-azabicyclo[2.2.1]heptane derivatives, several asymmetric catalytic methods have been developed.
A notable example is the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides. researchgate.net This desymmetrization reaction can produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. The hydroxyl and amide groups present in the products of these reactions provide convenient handles for further derivatization. researchgate.net
Palladium-catalyzed reactions have also been instrumental in the asymmetric construction of this bicyclic system. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes offers an efficient route to oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.netrsc.org Furthermore, derivatives of 2-azabicyclo[2.2.1]heptane themselves can serve as chiral ligands in asymmetric catalysis. mdpi.comsigmaaldrich.com For example, 2-azanorbornane-derived ligands have been successfully applied in palladium-catalyzed Tsuji-Trost reactions, achieving high yields and enantiomeric excesses. semanticscholar.org
Stereodivergent Synthetic Approaches to Enantiopure Bicyclic Systems
Stereodivergent synthesis provides access to all possible stereoisomers of a molecule with multiple stereocenters from a common starting material. This strategy is particularly valuable for creating libraries of stereochemically diverse compounds for biological screening.
A compelling example of a stereodivergent approach to a related bicyclic system involves the retro-Dieckmann reaction on N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester. unirioja.esacs.orgresearchgate.net This reaction serves as a stereodivergent tool to generate enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters. These pyrrolidine derivatives are versatile intermediates for the synthesis of other complex molecules. unirioja.esacs.orgresearchgate.net While this example starts from a 7-azabicyclo[2.2.1]heptane derivative, the principle can be extended to the 2-azabicyclo[2.2.1]heptane system, highlighting how ring-opening strategies can be employed to achieve stereochemical diversity from a rigid bicyclic precursor. The stereochemical outcome is controlled by the specific reaction conditions and the stereochemistry of the starting bicyclic ketone. unirioja.esacs.orgresearchgate.net
Convergent and stereodivergent pathways to highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes have also been described, which involve the intramolecular annulation of homoallylic nitrones. nih.gov The stereochemistry of these reactions can be controlled to produce distinct heterocyclic skeletons with high stereoselection. nih.gov
Functionalization and Derivatization Strategies on the this compound Framework
The this compound scaffold provides a robust platform for a variety of functionalization and derivatization reactions, enabling the synthesis of a wide range of analogues. rsc.org
Regioselective and Stereoselective Functional Group Interconversions
The rigid conformation of the 2-azabicyclo[2.2.1]heptane skeleton allows for a high degree of regio- and stereocontrol in functional group interconversions. For example, the reduction of a ketone at the C3 position can be directed to selectively form either the endo or exo alcohol. The choice of reducing agent and reaction conditions determines the facial selectivity of the hydride attack.
Furthermore, functional groups on the bicyclic frame can be transformed into other valuable moieties. For instance, a primary alcohol can be converted to an amine via a Mitsunobu reaction to install an azide, followed by reduction. rsc.org This sequence proceeds with inversion of configuration, allowing for the stereoselective introduction of a nitrogen substituent. rsc.org
Nucleophilic Substitution Reactions on the Bicyclic Scaffold
Nucleophilic substitution reactions are a key method for introducing diverse functional groups onto the this compound core. A particularly well-studied reaction is the nucleophilic displacement at the C7 position of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. le.ac.ukacs.org These substitutions proceed with retention of configuration, which is rationalized by the neighboring group participation of the nitrogen atom's lone pair. le.ac.ukle.ac.uk This participation leads to the formation of a transient aziridinium (B1262131) ion, which is then attacked by the nucleophile from the same face as the leaving group departed. A variety of nucleophiles, including those based on carbon, nitrogen, and oxygen, have been successfully employed in this reaction. acs.org
Table 2: Nucleophilic Substitution on anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
| Nucleophile | Product |
|---|---|
| Azide | anti-7-azido-2-benzyl-2-azabicyclo[2.2.1]heptane |
| Cyanide | anti-7-cyano-2-benzyl-2-azabicyclo[2.2.1]heptane |
This table illustrates the versatility of nucleophilic substitution at the C7 position.
Palladium-Catalyzed and Other Transition Metal-Mediated Couplings
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex molecules, and the 2-azabicyclo[2.2.1]heptane framework is a suitable substrate for such transformations. For instance, palladium-catalyzed amination reactions have been used to synthesize N-heteroaryl-substituted 7-azabicyclo[2.2.1]heptanes from heteroaryl halides and 7-azabicyclo[2.2.1]heptane. acs.orgnih.gov These reactions, often employing specialized ligands like bisimidazol-2-ylidenes, provide a direct route to compounds with potential biological activity. acs.orgnih.gov
Suzuki-Miyaura coupling reactions have also been successfully applied to bridgehead-substituted azabicyclo[2.2.1]heptane derivatives to furnish ligands for nicotinic receptors. acs.org Moreover, palladium-catalyzed transannular C-H arylation has been developed for various azabicycloalkanes, showcasing a modern approach to functionalization that avoids the pre-installation of a leaving group. nih.gov
Green Chemistry and Sustainable Synthetic Route Development
The development of environmentally benign and sustainable synthetic methods for producing this compound and its derivatives is a growing area of focus in chemical research. These efforts are centered on improving the efficiency of reactions, minimizing waste, and utilizing less hazardous materials, in line with the principles of green chemistry. Key strategies include the use of aqueous reaction media, catalytic processes, and biocatalysis.
A notable advancement in the sustainable synthesis of the 2-azabicyclo[2.2.1]heptane framework is the application of the aza-Diels-Alder reaction in an aqueous environment. The synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene has been successfully achieved through a one-pot reaction combining benzylamine (B48309) hydrochloride, formaldehyde (B43269), and cyclopentadiene. amazonaws.com This approach is advantageous as it occurs at ambient temperature and pressure in water, eliminating the need for organic solvents and the isolation of intermediate iminium salts. amazonaws.com
Catalytic methods also offer a significant step towards greener synthetic routes. Proton relay catalysis, for instance, has been employed for the synthesis of various 2-azabicyclo[2.2.1]heptanes. acs.orgnih.gov This method can drastically shorten reaction times and often leads to high yields of the desired products. acs.orgnih.gov For example, the use of a binary catalyst system has been shown to produce N-arylsulfonyl and N-alkylsulfonyl protected 2-azabicyclo[2.2.1]heptanes in good yields within a significantly reduced reaction time of just 6 hours, compared to previous methods that required several days. acs.orgnih.gov
Biocatalysis represents a frontier in the green synthesis of complex molecules like 2-azabicyclo[2.2.1]heptane derivatives. Enzymes offer high selectivity and can operate under mild conditions, reducing the energy consumption and byproducts associated with traditional chemical methods. acs.org For example, the γ-lactam 2-azabicyclo[2.2.1]hept-5-en-3-one is a crucial intermediate in the synthesis of the antiviral drug Abacavir. acs.orgresearchgate.net The enantioselective hydrolysis of this intermediate using proteases like subtilisin highlights the potential of biocatalysis to produce enantiomerically pure building blocks for pharmaceuticals in a more sustainable manner. acs.org
Furthermore, research into the biosynthesis of structurally related tropane (B1204802) alkaloids has identified unusual enzymes like type III polyketide synthases that are involved in the formation of the bicyclic core. nih.gov Understanding and harnessing these natural biosynthetic pathways could pave the way for developing novel and highly sustainable routes to 2-azabicyclo[2.2.1]heptane and its analogues.
The following tables summarize key findings from research into sustainable synthetic methodologies.
Table 1: Comparison of Synthetic Methods for 2-Azabicyclo[2.2.1]heptane Derivatives
| Method | Key Features | Compound Example | Yield | Reaction Time | Reference |
| Aqueous aza-Diels-Alder | One-pot, ambient temperature, water as solvent | 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene | Not specified | Not specified | amazonaws.com |
| Proton Relay Catalysis | Short reaction time, good yields | N-arylsulfonyl-2-azabicyclo[2.2.1]heptanes | 82-89% | 6 hours | acs.orgnih.gov |
| Palladium-Catalyzed 1,2-Aminoacyloxylation | Efficient functionalization | Oxygenated 2-azabicyclo[2.2.1]heptanes | Not specified | Not specified | rsc.org |
| Biocatalytic Hydrolysis | High enantioselectivity, mild conditions | (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | Good | Not specified | acs.org |
Table 2: Examples of Catalysts and Reagents in Sustainable Syntheses
| Synthetic Approach | Catalyst/Reagent | Substrate | Product | Reference |
| Aqueous aza-Diels-Alder | Water | Benzylamine HCl, Formaldehyde, Cyclopentadiene | 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene | amazonaws.com |
| Proton Relay Catalysis | AltBu/TBAB | Epoxyamines | 2-azabicyclo[2.2.1]heptanes | acs.org |
| Biocatalysis | Subtilisin (Savinase) | N-Boc or N-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | acs.org |
Detailed Reaction Chemistry and Mechanistic Investigations of 2 Benzyl 2 Azabicyclo 2.2.1 Heptane
Reactivity of the Tertiary Amine Nitrogen
The nitrogen atom in the 2-azabicyclo[2.2.1]heptane system is a focal point of reactivity, participating in oxidation, protonation, and rearrangement reactions.
The tertiary amine of 2-Benzyl-2-azabicyclo[2.2.1]heptane can be oxidized to form N-oxides. Treatment with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) leads to the formation of two stable diastereoisomeric N-oxides. researchgate.netsemanticscholar.org The stereochemistry of these N-oxides is influenced by the preferred conformation of the starting amine. semanticscholar.org
These N-oxides can undergo subsequent rearrangements, most notably the Meisenheimer rearrangement. For instance, the N-oxide of the related N-benzyl-2-azabicyclo[2.2.1]hept-5-ene rearranges to form N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene. researchgate.netsemanticscholar.org This researchgate.netnih.gov-sigmatropic rearrangement is a valuable transformation for accessing more complex heterocyclic scaffolds. The reaction conditions and the stereochemistry at the nitrogen atom can influence the reaction pathways, sometimes leading to competition with other processes like Cope elimination. researchgate.net
Table 1: N-Oxidation and Rearrangement of this compound Derivatives
| Starting Material | Oxidizing Agent | Product(s) | Rearrangement Type | Reference(s) |
| N-Benzyl-2-azabicyclo[2.2.1]heptane | m-CPBA | Two stable N-oxide diastereomers | - | researchgate.netsemanticscholar.org |
| N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | m-CPBA | N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene | Meisenheimer | researchgate.netsemanticscholar.org |
The basicity of the nitrogen atom in this compound is a key characteristic. While specific pKa values in non-aqueous media are not extensively documented in the provided search results, the protonation of the nitrogen is a fundamental step in many reactions. For example, in situ generation of an iminium salt from a primary amine hydrochloride and formaldehyde (B43269) is a key step in the aza-Diels-Alder synthesis of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene skeleton. researchgate.net This highlights the ability of the nitrogen to act as a base and be protonated. The rigid structure of the bicyclic system can influence the accessibility of the lone pair and thus its basicity compared to acyclic analogues.
Electrophilic and Nucleophilic Reactivity of the Bicyclic Skeleton
The carbon framework of the 2-azabicyclo[2.2.1]heptane system is also subject to a variety of transformations, including C-H activation and ring-opening reactions.
Recent advances in catalysis have enabled the functionalization of otherwise unactivated C-H bonds. Palladium-catalyzed C-H activation has emerged as a powerful tool for modifying complex molecules. nih.govnih.govsnnu.edu.cn For instance, palladium-catalyzed transannular C-H arylation has been successfully applied to related azabicycloalkane systems. nih.gov This strategy allows for the late-stage introduction of aryl groups onto the bicyclic scaffold, which is highly valuable for creating diverse molecular libraries. The development of specialized ligands, such as pyridine- and quinoline-carboxylates, has been crucial for improving the efficiency and scope of these reactions. nih.gov
Another approach to functionalization involves the reaction of the bicyclic skeleton with electrophiles. For example, bromination of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene leads to a reactive tricyclic salt, which can then undergo skeletal rearrangement and substitution. le.ac.uk
Table 2: C-H Functionalization of Azabicycloalkanes
| Substrate Type | Catalyst System | Reaction Type | Product | Reference(s) |
| Azabicycloalkanes | Pd(OAc)₂ / Ligands (e.g., pyridine-carboxylates) | Transannular C-H Arylation | Arylated azabicycloalkanes | nih.gov |
| 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | Bromine | Electrophilic addition/rearrangement | anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | le.ac.uk |
The strained bicyclo[2.2.1]heptane framework can undergo ring-opening and rearrangement reactions under various conditions. Acid-catalyzed rearrangements are a common theme. acs.org For example, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to synthesize enantiomerically enriched 2-azabicyclo[2.2.1]heptanes. acs.orgresearchgate.net
The opening of an aziridine (B145994) ring within a related tricyclic system, 1-alkyl-1-azoniatricyclo[2.2.1.0²,⁶]heptane, by nucleophiles leads to the formation of 6-substituted 2-alkyl-2-azabicyclo[2.2.1]heptanes. researchgate.net Furthermore, rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or with sulfonyl chloride/base can lead to the ring-expanded 2-azabicyclo[3.2.1]octane system. rsc.org This transformation proceeds through an aziridinium (B1262131) intermediate, which is then regioselectively opened. rsc.org
A novel SmI₂-mediated cascade reaction involving a spirocyclization and rearrangement has been reported to construct the 2-azabicyclo[2.2.1]heptene framework. rsc.org
Stereoselective Reactions and Diastereocontrol within the Rigid Framework
The conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton makes it an excellent scaffold for stereoselective synthesis. The fixed spatial arrangement of substituents allows for a high degree of diastereocontrol in reactions.
The use of chiral auxiliaries derived from the 2-azabicyclo[2.2.1]heptane framework has been explored in asymmetric synthesis. pwr.edu.pl For instance, chiral ligands based on this scaffold have been used in palladium-catalyzed Tsuji-Trost reactions, achieving good enantiomeric excesses. semanticscholar.org
The inherent chirality and rigidity of the system also allow for stereoselective functionalization. For example, nucleophilic substitution at the C-7 position of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane proceeds with retention of configuration, which is consistent with neighboring group participation by the nitrogen lone pair. le.ac.ukacs.org This allows for the synthesis of a range of 7-substituted 2-azabicyclo[2.2.1]heptanes with defined stereochemistry. acs.org Furthermore, an oxidation-reduction strategy can be used to achieve epimerization at the C-7 position. le.ac.uk
The development of catalytic enantioselective methods to access these bicyclic systems is also an active area of research. A chiral phosphoric acid-catalyzed desymmetrization of meso-epoxides provides a route to highly enantioenriched 2-azabicyclo[2.2.1]heptanes. acs.orgresearchgate.net
Influence of Bicyclic Conformation on Reaction Stereoselectivity
The rigid, strained conformation of the 2-azabicyclo[2.2.1]heptane skeleton exerts profound control over the stereochemical outcome of its reactions. The bicyclic nature of this system locks the molecule into a specific three-dimensional arrangement, influencing the trajectory of incoming reagents. This steric hindrance often dictates that reactions occur preferentially from the less hindered exo face of the molecule.
For instance, in reactions involving 2-azabicyclo[2.2.1]hept-5-enes, reductive Heck coupling with aryl halides has been shown to yield a mixture of exo-5- and exo-6-substituted products, with a notable absence of endo isomers. researchgate.net This stereoselectivity is a direct consequence of the bicyclic framework, which shields the endo face from attack. The exact ratio of the 5- and 6-substituted products can be influenced by the reaction conditions, but the preference for exo addition remains a consistent feature. researchgate.net
The specific stereochemistry of the starting material and the reaction conditions play a crucial role in determining the final product distribution. For example, the stereochemistry at the nitrogen atom can influence the pathways of rearrangements, such as the Meisenheimer rearrangement of N-oxides derived from 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene. researchgate.netsemanticscholar.org
Neighboring Group Participation Effects on Reactivity and Stereochemistry
The nitrogen atom at the 2-position of the bicyclo[2.2.1]heptane ring system can actively participate in reactions, a phenomenon known as neighboring group participation. This participation significantly impacts both the reactivity of the molecule and the stereochemistry of the products.
A salient example is the nucleophilic substitution at the C-7 position of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. acs.orgnih.govacs.orgresearchgate.net The lone pair of electrons on the nitrogen atom can assist in the departure of the bromide leaving group, forming a tricyclic aziridinium ion intermediate. This intermediate is then attacked by a nucleophile. Due to the structure of the aziridinium ion, the nucleophile attacks with retention of configuration at the C-7 position. le.ac.uk This is a notable deviation from the typical S\N2 reaction, which proceeds with inversion of configuration. This neighboring group participation allows for the ready substitution at the 7-position by a variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and halogens. acs.orgnih.govacs.orgresearchgate.net
This effect has been instrumental in the synthesis of various analogs of biologically active compounds like epibatidine. acs.orgacs.org The ability to control the stereochemistry at the C-7 position through this mechanism is a powerful tool for synthetic chemists.
Oxidative and Reductive Transformations
The this compound scaffold can undergo a variety of oxidative and reductive transformations, leading to a diverse range of functionalized derivatives.
Oxidation: The nitrogen atom in the 2-position can be oxidized to form N-oxides. For example, N-benzyl-2-azabicyclo[2.2.1]heptane reacts with m-chloroperoxybenzoic acid (m-CPBA) to yield stable N-oxides. researchgate.net The stereochemistry of the resulting N-oxide can influence subsequent rearrangement reactions. researchgate.net Swern oxidation of alcohol derivatives of the 2-azabicyclo[2.2.1]heptane system can be used to form aldehydes, which are versatile intermediates for further transformations. mdpi.com Furthermore, an oxidation-reduction strategy has been employed to facilitate epimerization at the C-7 position of the 2-azabicyclo[2.2.1]heptane ring. le.ac.uk
Reduction: The double bond in 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene can be reduced via hydrogenation to yield the corresponding saturated this compound. semanticscholar.org Ketone functionalities on the bicyclic framework can be reduced to alcohols. For example, the reduction of a ketone at the 6-position of a 2-azabicyclo[2.2.1]heptane derivative can be achieved, and the stereochemical outcome of this reduction can be influenced by the presence of neighboring groups. le.ac.uk The reduction of esters to alcohols within this bicyclic system has also been documented. pwr.edu.pl
| Transformation | Reagent(s) | Product(s) | Reference(s) |
|---|---|---|---|
| N-Oxidation | m-CPBA | N-oxides | researchgate.netsemanticscholar.org |
| Alcohol Oxidation | Swern Oxidation | Aldehydes | mdpi.com |
| Alkene Reduction | H₂, Catalyst | Saturated bicycloalkane | semanticscholar.org |
| Ketone Reduction | Reducing agents | Alcohols | le.ac.uk |
| Ester Reduction | Reducing agents | Alcohols | pwr.edu.pl |
Radical Chemistry and Electron Transfer Processes
The 2-azabicyclo[2.2.1]heptane framework can be involved in radical reactions and electron transfer processes, leading to the formation of unique and complex structures.
Samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent, has been utilized to mediate a spirocyclization and rearrangement cascade of a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene derivative. rsc.orgrsc.org This reaction proceeds with high yield and excellent stereoselectivity, providing a novel route to the 2-azabicyclo[2.2.1]heptane core. rsc.org The success of this rearrangement is dependent on the stability of the radical intermediate formed during the reaction sequence. rsc.org
Furthermore, proton-coupled electron transfer (PCET) has been shown to activate allylic alcohol substrates within the 2-azabicyclo[2.2.1]heptane system, leading to ring-expansion reactions. nih.gov This process involves the formation of an alkoxy radical, which then undergoes C-C bond cleavage to generate an enone and a tethered alkyl radical. The subsequent recombination of this radical with the olefin acceptor results in a ring-expanded ketone product. nih.gov
N-centered radicals can also be generated from derivatives of 2-azabicyclo[2.2.1]heptane. For instance, the reaction of amidophosphate derivatives with (diacetoxyiodo)benzene (B116549) and iodine can generate an N-amido radical. This radical can then undergo an intramolecular 1,5-hydrogen abstraction, leading to the formation of new bicyclic systems. nih.gov
Kinetic and Thermodynamic Studies of Key Reactions
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the provided search results, some insights into the factors governing these reactions can be inferred.
The rates of reactions are influenced by factors such as steric hindrance and the electronic effects of substituents. For example, the rate of nucleophilic substitution at the C-7 position is enhanced by neighboring group participation from the nitrogen atom. acs.orgnih.govacs.orgresearchgate.net
Thermodynamic stability plays a role in product distribution. In some rearrangements, the formation of the more stable product is favored. The relative stability of different stereoisomers, such as exo and endo isomers, will also influence the equilibrium position of a reaction. The study of Meisenheimer rearrangements of N-oxides derived from 2-azabicyclo[2.2.1]hept-5-enes explores the relationship between invertomer ratios, N-oxide stereochemistry, and rearrangement pathways, which are governed by kinetic and thermodynamic factors. researchgate.net
More detailed kinetic and thermodynamic studies would be necessary to fully quantify the reaction rates and equilibrium constants for the various transformations of this compound.
In Depth Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
NMR spectroscopy stands as a powerful tool for probing the dynamic nature of 2-benzyl-2-azabicyclo[2.2.1]heptane in solution. Various NMR techniques offer insights into the connectivity, stereochemistry, and energetic barriers associated with conformational changes.
Two-Dimensional (2D) NMR for Detailed Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity and relative stereochemistry of the this compound scaffold. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
For instance, in the ¹H NMR spectrum of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene, the connectivity between protons can be clearly mapped. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) correlations, observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provide through-space information, which is critical for determining the stereochemical arrangement of substituents. For example, 2D-NOE correlations were used to identify the major diastereoisomers produced in the synthesis of related 7-azabicyclo[2.2.1]heptane derivatives. uvic.ca The absence of a ³J coupling between the bridgehead protons and the endo protons, due to a dihedral angle of approximately 90°, serves as a simple yet powerful diagnostic tool in 1D-NMR for identifying 2,3-disubstituted 7-azabicyclo[2.2.1]heptanes. uvic.ca
Variable Temperature NMR for Rotational Barriers and Dynamic Processes
The 2-azabicyclo[2.2.1]heptane system can exhibit dynamic processes, such as nitrogen inversion and rotation around single bonds, which can be studied using variable temperature (VT) NMR. scite.ai By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for these processes.
For example, VT-NMR has been employed to study the hindered rotation around the amide bond in N-benzoyl-7-azabicyclo[2.2.1]heptanes. acs.org Although the rotation barrier in some derivatives could not be overcome even at elevated temperatures in certain solvents, these studies provide valuable information about the conformational stability. unimi.it In other cases, VT-NMR has revealed unusual behavior, such as in cyclopentadiene (B3395910) derivatives formed from the rearrangement of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene N-oxides, where diastereotopicity induced by slow nitrogen inversion at low temperatures leads to significant changes in the NMR spectrum. researchgate.netsemanticscholar.org
Lanthanide Induced Shift (LIS) and Relaxation Time (T1) Studies for Solution Conformation
Lanthanide-induced shift (LIS) NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution. It involves the addition of a paramagnetic lanthanide salt, which coordinates to a Lewis basic site in the molecule, in this case, the nitrogen atom of the azabicyclic ring. This coordination induces significant shifts in the NMR signals, with the magnitude of the shift being dependent on the distance and angle of the nucleus from the paramagnetic center.
While specific LIS studies on this compound are not extensively documented in the provided results, the principle is well-established for related bicyclic systems. nih.gov By analyzing the induced shifts, it is possible to obtain geometric information and refine the solution-state conformation of the molecule.
Relaxation time (T1) measurements can also provide insights into the molecular dynamics and conformation. The T1 values are sensitive to the local molecular motions and can be used to probe the flexibility of different parts of the molecule.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the absolute configuration of chiral centers.
Analysis of Bond Lengths, Angles, and Dihedral Angles
The crystal structure of a molecule reveals the precise spatial arrangement of its atoms. For this compound and its derivatives, X-ray diffraction studies provide invaluable data on the geometry of the bicyclic framework. acs.org These studies have confirmed the nitrogen-pyramidalization in the solid state for related N-benzoyl-7-azabicyclo[2.2.1]heptane amides. acs.org
The analysis of bond lengths, angles, and dihedral angles allows for a detailed understanding of the strain within the bicyclic system. For instance, the CNC bond angle is a key parameter that reflects the degree of pyramidalization at the nitrogen atom. acs.org
Table 1: Selected Crystallographic Data for an Analogue, Benzyl (B1604629) 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate nih.gov
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.24 |
| Crystal System | Monoclinic |
| a (Å) | 11.212 (2) |
| b (Å) | 8.8943 (16) |
| c (Å) | 12.258 (2) |
| β (°) | 105.345 (2) |
| Volume (ų) | 1178.8 (4) |
This data is for a structurally related analogue and provides an example of the type of information obtained from X-ray crystallography.
Crystallographic Studies of Analogues for Structure-Reactivity Correlations
The crystallographic analysis of analogues of this compound is crucial for establishing structure-activity and structure-reactivity relationships. By comparing the solid-state structures of a series of related compounds, researchers can correlate specific structural features with their chemical or biological properties.
For example, the crystal structure of 2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane has been determined, providing a structural basis for its use in studying nicotinic channels. cambridge.org Similarly, the crystal structures of various other azabicyclo[2.2.1]heptane derivatives have been elucidated, offering insights into their conformational preferences and intermolecular interactions in the solid state. nih.govsemanticscholar.orgsemanticscholar.org These studies have highlighted the rigidity of the bicyclic framework and its influence on crystal packing.
Mass Spectrometry for Fragmentation Pathways and Molecular Structure Confirmation
Mass spectrometry is a cornerstone technique for confirming the molecular weight and elucidating the fragmentation patterns of organic molecules. In the analysis of this compound and its derivatives, mass spectrometry provides definitive confirmation of their molecular structure.
Electron ionization (EI) mass spectrometry of the parent 2-azabicyclo[2.2.1]heptane reveals characteristic fragmentation patterns. The mass spectrum of 7-azabicyclo[2.2.1]heptane, a related isomer, shows a molecular ion peak and significant fragments corresponding to the loss of ethylene (B1197577) and other moieties, which helps in identifying the bicyclic core. cdnsciencepub.com For N-substituted derivatives like this compound, the fragmentation is often dominated by the cleavage of the benzyl group. The tropylium (B1234903) ion (m/z 91) is a common and abundant fragment observed in the mass spectra of many benzyl-containing compounds, arising from the rearrangement and stabilization of the C₇H₇⁺ fragment.
Electrospray ionization (ESI) is a softer ionization technique that is particularly useful for confirming the molecular weight of polar compounds, often observing the protonated molecule [M+H]⁺. For instance, ESI mass spectrometry was used to confirm the molecular weight of various N-acyl-7-azabicyclo[2.2.1]heptane derivatives. unirioja.es Similarly, for this compound, ESI-MS would be expected to show a strong signal for the protonated molecule, confirming its molecular formula. The molecular weight of derivatives can also be confirmed, for example, tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate shows an expected m/z of approximately 211.26.
The fragmentation pathways can also provide information about the connectivity of the molecule. For example, in the mass spectrum of exo-2-chloro-7-trichloroacetyl-7-azabicyclo[2.2.1]heptane, the presence of parent peaks at m/e 131 and 133 in a 3:1 ratio confirms the presence of a single chlorine atom. cdnsciencepub.com Detailed fragmentation studies, often aided by high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), can map the breakdown of the molecule, providing strong evidence for the proposed structure.
Table 1: Key Mass Spectrometry Data for Azabicyclo[2.2.1]heptane Derivatives
| Compound | Ionization Method | Key Fragments (m/z) and Observations | Reference |
| 7-Azabicyclo[2.2.1]heptane | EI | 97 (M⁺), 69, 68 | cdnsciencepub.com |
| exo-2-Chloro-7-trichloroacetyl-7-azabicyclo[2.2.1]heptane | MS | Parent peaks at m/e 131 and 133 (3:1 ratio) | cdnsciencepub.com |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane | ESI | 202 [M+H]⁺ | unirioja.es |
| tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | ESI | Expected m/z ~211.26 |
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration
Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are indispensable for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound. thieme-connect.de The rigid bicyclic framework of the 2-azabicyclo[2.2.1]heptane system makes it particularly well-suited for analysis by these techniques. pwr.edu.pl
The absolute configuration of bicyclic systems can often be established by comparing experimental CD spectra with those predicted by quantum chemical calculations. researchgate.netresearchgate.net This approach has been successfully applied to various bicyclic β-lactams and other complex molecules. researchgate.net The sign of the Cotton effect in the CD spectrum can be correlated with the stereochemistry of the molecule. For instance, the absolute configuration of bicyclic β-lactams can be determined by CD spectroscopy. researchgate.net
For allylic amines, a method based on the exciton (B1674681) coupling of the phthalimide (B116566) and olefin chromophores in their N-phthaloyl derivatives has been developed. doi.org A positive helicity of the N–Cα–C=C bond system results in a positive Cotton effect around 220 nm, and a negative helicity gives a negative Cotton effect. doi.org This principle can be extended to other chromophoric derivatives of this compound to determine its absolute configuration.
The enantiomeric purity of related compounds, such as 2-azabicyclo[2.2.1]hept-5-en-3-one, has been successfully determined using high-performance liquid chromatography (HPLC) on a chiral stationary phase, which is another important tool in the analysis of enantiomers. researchgate.net
Table 2: Application of Chiroptical Methods to Bicyclic Systems
| Method | Application | Key Findings | Reference |
| Circular Dichroism (CD) | Determination of absolute configuration of bicyclic β-lactams. | Correlation of CD spectra with absolute configuration. | researchgate.net |
| Exciton-Coupled CD | Absolute configuration of N-phthaloyl allylic amines. | Correlation between the sign of the Cotton effect and the helicity of the N–Cα–C=C bond system. | doi.org |
| HPLC on Chiral Stationary Phase | Determination of enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one. | Successful separation and quantification of enantiomers. | researchgate.net |
| CD Spectroscopy and TDDFT Calculations | Determination of absolute configuration of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione. | The absolute configuration was determined by comparing experimental and simulated CD spectra. | researchgate.net |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound and its derivatives displays characteristic absorption bands for the functional groups present. For the parent 7-azabicyclo[2.2.1]heptane hydrochloride, broad absorption between 3000-2550 cm⁻¹ is indicative of the N-H stretch of the secondary ammonium (B1175870) salt. cdnsciencepub.com For N-acyl derivatives, such as N-benzoyl-7-azabicyclo[2.2.1]heptane, a strong carbonyl (C=O) stretching band is observed around 1624 cm⁻¹. unirioja.es The exact position of the carbonyl band can be sensitive to the conformation and electronic environment of the amide group. acs.org For derivatives containing a ketone, such as tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a characteristic carbonyl stretch is observed around 1700 cm⁻¹. The aromatic C-H stretching and bending vibrations of the benzyl group are also expected in the regions of 3100-3000 cm⁻¹ and below 900 cm⁻¹, respectively.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of cyclic amines like triethylenediamine (DABCO) show significant frequency shifts upon protonation, which can be used to differentiate between different protonation states. cdnsciencepub.com In the case of this compound, Raman spectroscopy can be particularly useful for studying the vibrations of the non-polar parts of the molecule, such as the bicyclic hydrocarbon framework. The interaction of the amine group with metal surfaces can lead to significant changes in the Raman spectrum, including the appearance of Raman-forbidden bands, as observed in surface-enhanced Raman scattering (SERS) studies of aromatic amines. acs.orgarxiv.org While not directly applicable to the bulk compound, this highlights the sensitivity of Raman spectroscopy to the local environment of the amine.
The combination of IR and Raman spectroscopy, often supported by computational methods like Density Functional Theory (DFT), can provide a detailed picture of the vibrational modes of this compound, aiding in its structural confirmation and providing insights into its conformational preferences. nih.gov
Table 3: Characteristic Vibrational Frequencies for Azabicyclo[2.2.1]heptane Derivatives
| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| 7-Azabicyclo[2.2.1]heptane Hydrochloride | N-H (salt) | Stretching | 3000-2550 (broad) | cdnsciencepub.com |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane | C=O (amide) | Stretching | 1624 | unirioja.es |
| tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | C=O (ketone) | Stretching | ~1700 | |
| Aromatic Amines | NH₂ | Wagging | Sensitive to adsorption on metal surfaces | acs.org |
Computational and Theoretical Chemistry Studies of 2 Benzyl 2 Azabicyclo 2.2.1 Heptane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical behavior of 2-Benzyl-2-azabicyclo[2.2.1]heptane.
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules by finding the lowest energy arrangement of atoms. For the 2-azabicyclo[2.2.1]heptane framework, DFT calculations are crucial for determining bond lengths, bond angles, and dihedral angles that define its rigid, bicyclic structure.
Studies on related N-substituted azabicyclo[2.2.1]heptane systems have demonstrated the utility of DFT in reproducing experimentally determined structures. For instance, calculations on N-benzoyl-7-azabicyclo[2.2.1]heptane using DFT were able to accurately model the nitrogen-pyramidal geometry as an energy minimum on the potential energy surface. acs.org A mechanistic investigation into reactions of N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives also successfully employed DFT to understand the observed chemical outcomes. researchgate.net For a closely related compound, (1R,4S)-2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione, geometry optimization was performed at the DFT B3LYP/6-31G** level of theory to obtain a stable conformation. doi.org These studies indicate that a similar level of theory, such as B3LYP with a 6-31G* or higher basis set, would be appropriate for optimizing the geometry of this compound and identifying its most stable conformers. The key structural features of interest are the pyramidal geometry at the nitrogen atom and the orientation of the benzyl (B1604629) group relative to the bicyclic core.
Table 1: Representative Calculated Geometrical Parameters for an Azabicyclo[2.2.1]heptane Ring System (Note: This table is illustrative, based on typical values for this class of compounds as specific DFT data for this compound is not available in the cited literature.)
| Parameter | Description | Typical Calculated Value |
| C-N-C (internal) | Internal bond angle of the nitrogen in the bicyclic ring | ~103-107° |
| C-N-CH₂ (benzyl) | Bond angle between a ring carbon, nitrogen, and the benzylic carbon | ~110-114° |
| Sum of angles at N | Sum of the three bond angles around the nitrogen atom | < 360° (indicating pyramidalization) |
| C1-C7 | Bond length of the one-carbon bridge | ~1.54-1.56 Å |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and the types of reactions it is likely to undergo.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair and the π-system of the benzyl group. The LUMO is likely associated with the antibonding orbitals of the benzyl group's π-system. In reactions with electrophiles, the HOMO of the amine will be the key orbital, dictating the site of attack. Conversely, in reactions with nucleophiles, the LUMO will determine the molecule's susceptibility.
FMO analysis is particularly valuable in understanding cycloaddition reactions, such as the aza-Diels-Alder reaction often used to synthesize the 2-azabicyclo[2.2.1]heptane scaffold. researchgate.net While specific FMO calculations for reactions of this compound are not detailed in the provided search results, electronic structure calculations on related nickel iminyl complexes have utilized FMO analysis to probe their reactivity. nih.gov The analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals provides a rational basis for predicting regioselectivity and stereoselectivity in various chemical transformations. researchgate.net
Electron density analysis provides a detailed picture of the charge distribution within a molecule. The Molecular Electrostatic Potential (MEP) is a particularly useful property derived from the electron density, as it maps the electrostatic potential onto the molecule's surface. This map reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue), which are indicative of sites for electrophilic and nucleophilic attack, respectively.
In this compound, the MEP would show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and reaction with electrophiles. The phenyl ring of the benzyl group would exhibit a characteristic pattern of negative potential above and below the plane of the ring (due to the π-electrons) and positive potential around the hydrogen atoms. Computational studies on the closely related (1R,4S)-2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione included electrostatic potential charge calculations to understand its electronic properties. doi.org Similarly, MEP maps have been used to design other bicyclo[2.2.1]heptane-based ligands by identifying key regions of interaction. researchgate.net
Molecular Mechanics and Dynamics for Conformational Energy Landscapes
While the 2-azabicyclo[2.2.1]heptane core is rigid, the molecule possesses conformational flexibility related to the inversion of the nitrogen atom and the rotation of the N-benzyl bond. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational energy landscape of such molecules. nih.govbiorxiv.org
MM calculations, using force fields like MM3 or MM4, can efficiently calculate the potential energy of different conformations. researchgate.net This allows for the mapping of the energy surface and the identification of low-energy conformers and the energy barriers separating them. A key conformational process in this molecule is nitrogen inversion, where the nitrogen atom and its substituents pass through a planar transition state. Studies on the simpler 2-Methyl-2-azabicyclo[2.2.1]heptane have used MM calculations to investigate the energy changes between the pyramidal ground state and the planar transition state, which correlate well with experimentally observed inversion barriers. acs.org
MD simulations provide a dynamic view of the molecule's behavior over time, showing how it explores different conformations at a given temperature. By analyzing the trajectories from an MD simulation, one can identify the most populated conformational states and the pathways for interconversion between them, thus constructing a free energy landscape. nih.govbiorxiv.org For this compound, simulations would reveal the preferred orientations of the benzyl group and the frequency of nitrogen inversion.
Transition State Modeling and Reaction Pathway Elucidation
The elucidation of reaction mechanisms relies heavily on the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Computational modeling is an indispensable tool for locating and characterizing these fleeting structures.
For this compound, a fundamental reaction pathway to model is nitrogen inversion. The transition state for this process involves a planarized nitrogen atom. Calculations on 2-Methyl-2-azabicyclo[2.2.1]heptane have modeled this planar TS to understand the unexpectedly low inversion barrier in this system compared to other bicyclic amines. acs.org Similar calculations for the benzyl-substituted analogue would provide insight into how the bulkier and electronically different benzyl group affects the inversion barrier.
Furthermore, transition state modeling can be applied to reactions involving the 2-azabicyclo[2.2.1]heptane scaffold. For example, in palladium-catalyzed reactions involving related 2-azanorbornane ligands, molecular models of the transition state have been used to explain the observed stereoselectivity. semanticscholar.org For N-Arylmethyl-7-azabicyclo[2.2.1]heptane, a boat conformation was optimized as a transition state using ab initio, MM3, and MM4 methods to understand a heterocyclization reaction. researchgate.net These examples highlight the power of computational modeling to provide detailed mechanistic insights into the reactions of this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A crucial test for the accuracy of computational methods is their ability to reproduce experimental data. Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants, as well as vibrational frequencies (IR).
For this compound, experimental ¹H and ¹³C NMR data are available. semanticscholar.org DFT calculations can be used to predict the NMR chemical shifts for a given optimized geometry. By comparing the calculated shifts with the experimental spectrum, one can validate the computed structure and gain confidence in the theoretical model. This comparison is also a powerful tool for assigning specific signals in the experimental spectrum to particular atoms in the molecule and for confirming stereochemical assignments. le.ac.uk
In the broader class of 7-azabicyclo[2.2.1]heptyl systems, a good correlation has been found between the nitrogen inversion barrier and the ¹⁵N NMR chemical shift, demonstrating how computational and spectroscopic data can be integrated to understand dynamic processes. le.ac.uk Studies on N-benzoyl-7-azabicyclo[2.2.1]heptane amides have also shown good agreement between DFT-calculated structures and those determined by X-ray crystallography and NMR spectroscopy. acs.org
Table 2: Experimental ¹H and ¹³C NMR Spectral Data for this compound semanticscholar.org
¹H NMR (63 MHz, CDCl₃)
| Chemical Shift (ppm) | Description |
|---|---|
| 27.2 | CH₂, C5/C6 |
| 29.2 | CH₂, C5/C6 |
| 36.2 | CH₂, C7 |
| 38.4 | CH, C4 |
| 59.3 | CH₂, C3/CH₂Ph |
| 60.3 | CH₂, C3/CH₂Ph |
| 60.9 | CH, C1 |
¹³C NMR (CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 27.2 | C5/C6 |
| 29.2 | C5/C6 |
| 36.2 | C7 |
| 38.4 | C4 |
| 59.3 | C3/CH₂Ph |
| 60.3 | C3/CH₂Ph |
| 60.9 | C1 |
Solvent Effects and Implicit Solvation Models in Theoretical Predictions
In the computational analysis of chemical systems, the surrounding solvent can significantly influence molecular properties and reaction outcomes. Theoretical predictions for compounds like this compound and its derivatives often employ solvation models to account for these environmental effects. Implicit solvation models, also known as continuum models, are a common approach where the solvent is treated as a continuous medium with a defined dielectric constant (ε), rather than modeling individual solvent molecules explicitly. scribd.com These models differ in how they define the solute cavity, the level of theory used to describe the solute, and the representation of the solute's charge distribution. scribd.com
The importance of considering solvent effects is evident in studies of related azabicyclo[2.2.1]heptane systems. For instance, computational investigations into the base-catalyzed hydrolysis of N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives found that the calculated Gibbs free energies were consistent with experimental results, which showed resistance to hydrolysis. mdpi.com The calculations highlighted a large negative entropy of activation (ΔS‡), suggesting a highly ordered transition state that includes solvating water molecules. mdpi.com
Solvent polarity plays a critical role in reaction kinetics, particularly for reactions involving charged intermediates. In studies on the nucleophilic displacement of N-benzyl-anti-7-bromo-2-azabicyclo[2.2.1]heptane, solvent effects were shown to be consistent with the need to stabilize a charged aziridinium (B1262131) ion-like transition state. nih.govchoudharylab.com The use of more polar solvents was found to facilitate these reactions.
| Solvent | Relative Polarity | Observed Effect in Azabicyclo[2.2.1]heptane Systems | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | High | More effective solvent for nucleophilic displacement, leading to faster reaction rates and higher yields compared to DMF. | nih.govchoudharylab.com |
| N,N-Dimethylformamide (DMF) | Moderate | Less effective than DMSO for nucleophilic displacement reactions in these systems. | nih.govchoudharylab.com |
Furthermore, computational studies on the reaction of the related 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isocyanate were performed using density functional theory (DFT) at the B3LYP/6-31G(d,p) level, indicating the utility of such methods for this class of compounds. nih.govresearchgate.net Research on N-benzyl-2-azabicyclo[2.2.1]heptane itself has shown it forms two stable N-oxides, with invertomer preferences and rearrangement pathways being influenced by reaction conditions. researchgate.net The dependence of inversion barriers on the solvent has also been noted for related 2-methyl-2-azabicyclo[2.2.2]octane systems, underscoring the solvent's role in conformational dynamics. researchgate.net
Investigation of Amide Bond Planarity and Rotation Barriers in Related Systems
The amide bond is typically characterized by a planar geometry and a significant rotational barrier due to resonance between the nitrogen lone pair and the carbonyl π-system. However, in strained bicyclic systems like derivatives of azabicyclo[2.2.1]heptane, the amide bond can exhibit significant deviation from planarity. enamine.netenamine-genez.com
Computational and experimental studies on N-acyl-7-azabicyclo[2.2.1]heptane derivatives have revealed that the bicyclic framework forces the amide nitrogen atom into a pyramidal geometry. mdpi.comacs.org This pyramidalization is a consequence of inherent strain in the CNC bond angle and twisting of the amide bond. acs.org Density functional theory (DFT) calculations have successfully reproduced these nitrogen-pyramidal structures as energy minima. acs.org The degree of non-planarity is often described by the twist angle (τ) and the nitrogen pyramidalization parameter (χN). nih.gov
This deviation from planarity has a direct impact on the rotational barrier around the amide C-N bond. Studies have shown a reduced rotational barrier in N-benzoyl-7-azabicyclo[2.2.1]heptanes compared to their monocyclic N-benzoyl-pyrrolidine counterparts. acs.org This reduction is consistent with the pyramidal structure of the amide nitrogen in the bicyclic system, which diminishes the nN → π*C=O electron delocalization that is responsible for the bond's double-bond character. acs.org A good correlation has been observed between the magnitude of the rotational barrier in N-benzoyl-7-azabicyclo[2.2.1]heptanes and Hammett's σp+ constants for para-substituents on the benzoyl group, indicating that electronic effects also modulate the barrier height. acs.org
| Compound Class | Typical Amide C-N Rotational Barrier (kcal/mol) | Key Structural Feature | Reference |
|---|---|---|---|
| N-acyl-7-azabicyclo[2.2.1]heptanes | ~15.0 - 15.7 | Intrinsic nitrogen pyramidalization due to bicyclic strain. | acs.orgnih.gov |
| N-acyl-pyrrolidines (monocyclic amides) | Higher than bicyclic counterparts | More planar amide bond geometry. | acs.org |
The intrinsic nitrogen pyramidalization in these bicyclic amides makes them attractive scaffolds for controlling cis/trans amide isomerism, which is a crucial factor in the conformation and function of peptides and peptidomimetics. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The primary route to the 2-azabicyclo[2.2.1]heptane core is the aza-Diels-Alder reaction. Future efforts in this area are increasingly focused on aligning with the principles of green chemistry. This involves the exploration of alternative, environmentally benign solvent systems to replace traditional volatile organic compounds. rsc.orgijsr.net Research into using water, ionic liquids, and deep eutectic solvents has shown promise in promoting the cycloaddition while simplifying product isolation and minimizing waste. mdpi.comjddhs.com
Furthermore, the development of novel catalytic systems that are both efficient and recyclable is a significant trend. This includes the use of heterogeneous catalysts and biocatalysis to improve the sustainability of the synthesis. rsc.orgjddhs.com The goal is to create more atom-economical and energy-efficient processes for constructing the 2-benzyl-2-azabicyclo[2.2.1]heptane scaffold and its derivatives.
Exploration of Unconventional Reactivity and Transformations
Beyond its role as a stable scaffold, the inherent ring strain and stereoelectronic properties of the 2-azabicyclo[2.2.1]heptane system offer opportunities for novel chemical transformations. One emerging area of research is the strategic manipulation of the bicyclic core through ring-expansion reactions. For instance, derivatives of 2-azabicyclo[2.2.1]heptane can be rearranged to form 2-azabicyclo[3.2.1]octane systems, providing access to a different class of bridged heterocyclic compounds. rsc.org This can be achieved through methods such as the Mitsunobu reaction or treatment with a sulfonyl chloride and base, proceeding through an aziridinium (B1262131) intermediate. rsc.org
Another area of interest is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides a direct route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This method allows for the introduction of functional groups that can be further elaborated, expanding the chemical space accessible from this scaffold. Future work will likely focus on discovering new reagents and conditions to effect unique transformations of the this compound core, leading to novel molecular architectures.
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of automated synthesis and flow chemistry is poised to revolutionize the preparation of this compound and its analogues. Flow chemistry, in particular, offers significant advantages for the aza-Diels-Alder reaction, which can be exothermic and require careful temperature control. Continuous-flow reactors allow for precise control over reaction parameters, leading to improved yields, selectivity, and safety, especially on a larger scale.
The ability to perform multi-step syntheses in a continuous fashion without isolating intermediates can significantly accelerate the drug discovery process. Automated platforms can be used to rapidly generate libraries of 2-azabicyclo[2.2.1]heptane derivatives for biological screening, facilitating the exploration of structure-activity relationships.
Advanced Computational Methodologies for Prediction and Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of the 2-azabicyclo[2.2.1]heptane system. Density functional theory (DFT) calculations are being employed to study the mechanism of the aza-Diels-Alder reaction, providing insights into the factors that control its stereoselectivity. acs.org This knowledge can be used to design more efficient catalysts and chiral auxiliaries.
Molecular modeling and computational tools are also crucial in the rational design of novel therapeutic agents based on the 2-azabicyclo[2.2.1]heptane scaffold. nih.govrsc.org For example, molecular docking studies have been used to design potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. nih.govnih.gov These computational approaches can predict binding affinities and guide the synthesis of compounds with improved pharmacological properties.
Expanding the Utility as Chiral Auxiliaries and Organocatalysts
The rigid, chiral nature of the 2-azabicyclo[2.2.1]heptane framework makes it an attractive scaffold for the development of new chiral auxiliaries and organocatalysts. Derivatives of this compound have been successfully employed as ligands in a variety of asymmetric transformations, including palladium-catalyzed Tsuji-Trost alkylations and copper-catalyzed Henry reactions. pwr.edu.pl
Furthermore, the incorporation of the 2-azabicyclo[2.2.1]heptane motif into more complex molecular architectures has yielded promising organocatalysts for reactions such as the aldol (B89426) reaction. nih.gov Future research will likely focus on the design and synthesis of novel, highly efficient catalysts based on this scaffold for a broader range of asymmetric reactions.
Rational Design of New Chemical Tools and Probes based on the Azabicyclic Core
The 2-azabicyclo[2.2.1]heptane core is a key component in the design of new chemical tools and probes to investigate biological systems. rjeid.commdpi.com Its rigid structure allows for the precise positioning of functional groups to interact with biological targets. For instance, derivatives of this scaffold have been synthesized and evaluated as ligands for nicotinic acetylcholine (B1216132) receptors. acs.org
The development of fluorescently labeled or otherwise tagged derivatives of this compound can provide valuable tools for studying receptor binding and cellular imaging. The rational design of such probes, guided by computational methods, will continue to be an important area of research, contributing to a deeper understanding of biological processes and the identification of new drug targets. nih.govresearchgate.net
Table of Compounds Mentioned
| Compound Name | Structure |
| This compound | C₁₃H₁₇N |
| 2-Azabicyclo[2.2.1]heptane | C₆H₁₁N |
| 2-Azabicyclo[3.2.1]octane | C₇H₁₃N |
| Dipeptidyl peptidase-4 (DPP-4) inhibitors | Varies |
Interactive Data Table: Applications of 2-Azabicyclo[2.2.1]heptane Derivatives
| Application Area | Specific Use | Key Research Findings |
| Sustainable Synthesis | Green Solvents in Aza-Diels-Alder | Use of water and ionic liquids improves sustainability. |
| Unconventional Reactivity | Ring Expansion | Access to 2-azabicyclo[3.2.1]octane systems. rsc.org |
| Automated Synthesis | Flow Chemistry | Enhanced control and safety in aza-Diels-Alder reactions. |
| Computational Chemistry | Design of DPP-4 Inhibitors | Molecular modeling led to potent inhibitors. nih.govnih.gov |
| Asymmetric Catalysis | Chiral Ligands | Effective in Tsuji-Trost and Henry reactions. pwr.edu.pl |
| Chemical Biology | Nicotinic Receptor Ligands | Scaffold for designing receptor probes. acs.org |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Benzyl-2-azabicyclo[2.2.1]heptane, and how can reaction conditions be adjusted to improve yield?
- Methodology :
- LiAlH4 Reduction : Starting from 2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one, LiAlH4 in anhydrous ether reduces the lactam to the amine. Yield improvements are achieved by controlling reaction time (4 hours) and using dipotassium azodicarboxylate in DMSO with acetic acid .
- Catalytic Hydrogenation : For intermediates like N-benzyl-2-azabicyclo[2.2.1]hept-5-ene, Pd/C in dry methanol under hydrogen selectively removes protecting groups (80% yield). Temperature control and catalyst loading are critical .
- Key Factors : Solvent choice (ether vs. pentane for extraction), stoichiometry of reducing agents, and inert atmosphere for sensitive intermediates.
Q. How is the molecular structure of this compound confirmed using spectroscopic methods?
- NMR Analysis :
- <sup>1</sup>H NMR : Peaks at δ 2.78 (H3exo) and δ 2.26 (H3endo) are assigned via selective decoupling. Decoupling H4 (δ 2.34) collapses the H3exo multiplet, confirming stereochemical assignments .
- <sup>13</sup>C NMR : Distinct signals for bridgehead carbons (C4, C7) and benzyl substituents (δ ~125-140 ppm for aromatic carbons) .
Advanced Research Questions
Q. What stereochemical challenges arise during the synthesis of 2-azabicyclo[2.2.1]heptane derivatives, and how can they be resolved?
- Challenges : Misassignment of endo/exo configurations due to similar NMR shifts (e.g., initial misidentification of (1R,3S,4S) vs. (1S,3S,4R) isomers) .
- Resolution :
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis (e.g., corrected exo configuration in Appendix A.1 of ) .
- Advanced NMR : Dihedral angle analysis (3J3endo,4 ≈ 90°) distinguishes exo/endo protons .
Q. How do electrophilic addition reactions to 2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one differ from norbornene in terms of regioselectivity and stereoselectivity?
- Regioselectivity : The azabicyclo scaffold directs electrophiles (e.g., H<sup>+</sup>, Br2) to the less strained endo position due to nitrogen lone-pair interactions, unlike norbornene’s preference for exo addition .
- Stereoselectivity : Steric hindrance from the benzyl group favors anti-addition in the bicyclic system, whereas norbornene’s symmetry allows syn-addition .
Q. What advanced NMR techniques are employed to distinguish between exo and endo protons in 2-azabicyclo[2.2.1]heptane systems?
- Selective Decoupling : Irradiating bridgehead H4 (δ 2.34) simplifies H3exo (δ 2.78) to a doublet, while H3endo (δ 2.26) remains unaffected .
- Deuterium Labeling : Reduced intensity at δ 2.78 in deuterated samples confirms H3exo assignment by eliminating geminal coupling .
Q. How can enantioselective synthesis be achieved for this compound derivatives?
- Chiral Auxiliaries : Use of (−)-{(1S,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl}methanol to induce asymmetry during cycloaddition. Recovery of auxiliaries (e.g., via Barbier–Wieland degradation) ensures high enantiomeric excess (>95%) .
- Catalytic Asymmetric Hydrogenation : Chiral ligands (e.g., BINAP) with Pd/C enhance enantioselectivity in reducing prochiral alkenes .
Q. What methodological approaches are recommended for resolving contradictions in stereochemical assignments of bicyclic amines?
- Multi-Technique Validation : Combine X-ray crystallography for absolute configuration with <sup>1</sup>H/<sup>13</sup>C NMR coupling constants (e.g., 3JH,H and NOE correlations) .
- Computational Modeling : DFT calculations of dihedral angles and strain energy predict NMR shifts and stability of stereoisomers .
Q. What safety considerations are critical when handling intermediates in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives?
- Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
